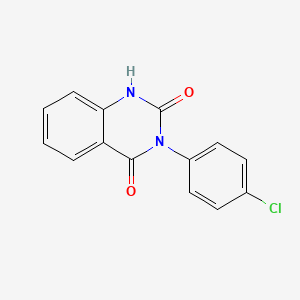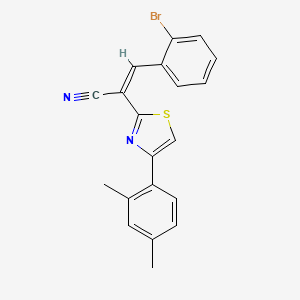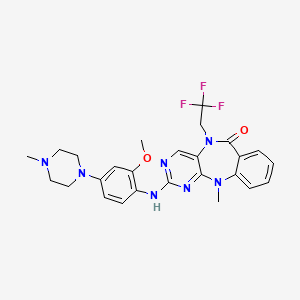
Ethyl 4-(4-(quinolin-2-ylmethoxy)benzamido)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4-(quinolin-2-ylmethoxy)benzamido)piperidine-1-carboxylate, also known as E-7010, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of piperidine carboxylate derivatives and has shown promising results in various biological studies.
Wirkmechanismus
The mechanism of action of Ethyl 4-(4-(quinolin-2-ylmethoxy)benzamido)piperidine-1-carboxylate is not fully understood. However, it is believed that this compound exerts its antitumor effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This compound may also induce apoptosis, a process of programmed cell death, in cancer cells. Furthermore, this compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to decrease the level of reactive oxygen species (ROS) in cancer cells, which may contribute to its antitumor effects. This compound has also been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immunity. In addition, this compound has been shown to increase the level of GABA, a neurotransmitter that is involved in the regulation of pain and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ethyl 4-(4-(quinolin-2-ylmethoxy)benzamido)piperidine-1-carboxylate in lab experiments is its potent antitumor and anti-inflammatory effects. This makes it an ideal candidate for studying the molecular mechanisms of cancer and inflammation. However, this compound has some limitations as well. For example, it is not very water-soluble, which may limit its bioavailability and efficacy in vivo. In addition, this compound has not been extensively studied in human clinical trials, and its safety profile is not well-established.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 4-(4-(quinolin-2-ylmethoxy)benzamido)piperidine-1-carboxylate. One potential direction is to investigate its efficacy in combination with other anticancer agents, such as chemotherapy drugs or immune checkpoint inhibitors. Another direction is to develop more water-soluble derivatives of this compound, which may improve its bioavailability and efficacy in vivo. Furthermore, the molecular mechanisms underlying the antitumor and anti-inflammatory effects of this compound need to be further elucidated to develop more targeted and effective therapies for cancer and inflammatory diseases.
Conclusion:
In conclusion, this compound is a promising compound that has shown potent antitumor and anti-inflammatory effects in various biological studies. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of topoisomerase II and the induction of apoptosis in cancer cells. In addition, this compound has been found to reduce inflammation and alleviate pain in animal models of arthritis and neuropathic pain. Although this compound has some limitations, such as its low water solubility and limited safety profile, it has several future directions for further research and development.
Synthesemethoden
The synthesis of Ethyl 4-(4-(quinolin-2-ylmethoxy)benzamido)piperidine-1-carboxylate involves the condensation of 4-(quinolin-2-ylmethoxy)benzaldehyde and piperidine-1-carboxylic acid, followed by the reaction with ethyl chloroformate. This reaction leads to the formation of the desired compound, which can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(4-(quinolin-2-ylmethoxy)benzamido)piperidine-1-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and analgesic properties. In addition, this compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been shown to reduce inflammation in animal models of arthritis and to alleviate pain in mice models of neuropathic pain.
Eigenschaften
IUPAC Name |
ethyl 4-[[4-(quinolin-2-ylmethoxy)benzoyl]amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-2-31-25(30)28-15-13-20(14-16-28)27-24(29)19-8-11-22(12-9-19)32-17-21-10-7-18-5-3-4-6-23(18)26-21/h3-12,20H,2,13-17H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGDVFAMNCMMST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B2810927.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2810928.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2810930.png)
![3-[[3-(Phenylmethoxycarbonylamino)phenyl]methylsulfanyl]propanoic acid](/img/structure/B2810931.png)
![L-Tyrosine, 3-bromo-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B2810932.png)
![1-Azaspiro[5.5]undec-3-ene hydrochloride](/img/structure/B2810933.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide](/img/structure/B2810934.png)
![N-[[1-(Dimethylcarbamoyl)piperidin-4-yl]methyl]-1H-indole-2-carboxamide](/img/structure/B2810935.png)



![Ethyl 2-(3,4-dimethoxybenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2810943.png)
